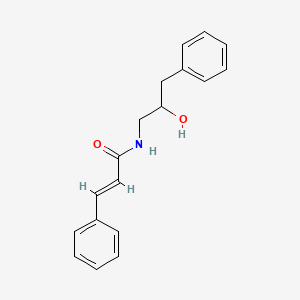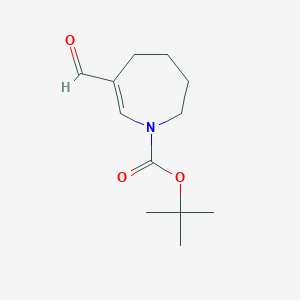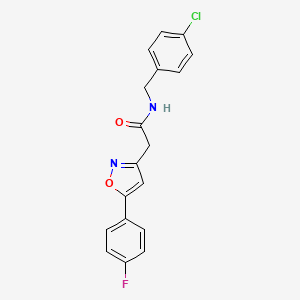![molecular formula C13H23NO5 B2565199 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid CAS No. 1404689-71-9](/img/structure/B2565199.png)
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis Techniques
A study by Trifunović et al. (2010) discusses the efficient synthesis of N-substituted 1,3-oxazinan-2-ones, which are related to the chemical structure . They describe a process that involves a three-component, one-pot reaction, highlighting a method to synthesize chiral products like 2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid (Trifunović et al., 2010).
Chemical Reactions and Properties
Baciocchi et al. (1996) explored the one-electron oxidation of related compounds, shedding light on the radical cations' side-chain fragmentation. This study provides insight into the chemical behavior of similar structures under oxidative conditions (Baciocchi et al., 1996).
Kalugin and Litvinov (1991) investigated reactions of functionally substituted sulfur-containing compounds with acetic anhydride and acetyl chloride. Their findings are relevant for understanding the reactivity of the chemical structure with various electrophiles (Kalugin & Litvinov, 1991).
Structural and Molecular Studies
The crystal structure analysis of similar compounds by Burns and Hagaman (1993) can provide valuable insights into the structural characteristics of the chemical . They discussed the molecular geometry and intermolecular interactions in crystals, which are crucial for understanding the physical properties of such compounds (Burns & Hagaman, 1993).
Wiberg and Laidig (1987) conducted a study on the rotational barriers adjacent to double bonds in related molecules, offering insights into the dynamic aspects of molecular structures similar to 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid (Wiberg & Laidig, 1987).
Crystallography and X-ray Analysis
Li, Liang, and Tai (2009) focused on the crystal structure of similar amino acid compounds. This study provides insights into the crystalline form of such compounds, which is essential for understanding their solid-state properties (Li, Liang, & Tai, 2009).
Application in Medicinal Chemistry
Ikram et al. (2015) examined amino acid derivatives in the synthesis of transition metal complexes, showcasing the application of similar structures in creating compounds with potential medicinal properties (Ikram et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14(4)10(11(15)16)9-6-5-7-18-8-9/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJZIGYETVHTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2565119.png)


![1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2565124.png)

![8-(Methylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2565127.png)



![1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565133.png)

![ethyl 6-methyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2565135.png)
![6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)